molecular formula C18H16N2O2 B13906237 2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-ylmethyl]-1H-isoindole-1,3(2H)-dione

2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-ylmethyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B13906237
M. Wt: 292.3 g/mol
InChI Key: OOOHRYLFPGOMKQ-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-ylmethyl]-1H-isoindole-1,3(2H)-dione is a compound that belongs to the class of isoquinoline alkaloids. Isoquinoline alkaloids are a large group of natural products, and 1,2,3,4-tetrahydroisoquinolines form an important class within this group. These compounds are known for their diverse biological activities against various pathogens and neurodegenerative disorders .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur, especially at the isoindole ring. Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol.

Scientific Research Applications

2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-ylmethyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-ylmethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other 1,2,3,4-tetrahydroisoquinoline derivatives, such as:

Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

2-[[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]isoindole-1,3-dione

InChI

InChI=1S/C18H16N2O2/c21-17-14-7-3-4-8-15(14)18(22)20(17)11-16-13-6-2-1-5-12(13)9-10-19-16/h1-8,16,19H,9-11H2/t16-/m0/s1

InChI Key

OOOHRYLFPGOMKQ-INIZCTEOSA-N

Isomeric SMILES

C1CN[C@H](C2=CC=CC=C21)CN3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

C1CNC(C2=CC=CC=C21)CN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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